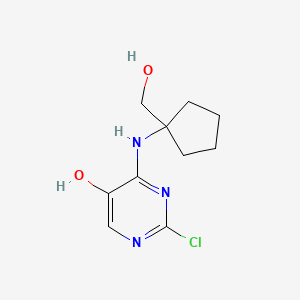
1,6-Naphthalenedicarboxylic acid, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Naphthalenedicarboxylic acid, dimethyl ester is an organic compound with the molecular formula C14H12O4. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two ester groups attached to the naphthalene ring at the 1 and 6 positions. This compound is used in various industrial applications, particularly in the production of high-performance polymers and resins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,6-Naphthalenedicarboxylic acid, dimethyl ester can be synthesized through several methods. One common approach involves the esterification of 1,6-naphthalenedicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the methanol is continuously evaporated and condensed back into the reaction vessel.
Industrial Production Methods
Industrial production of this compound often involves the catalytic oxidation of 1,6-diisopropylnaphthalene. This process uses a homogeneous rhodium catalyst in the presence of methanol to produce the desired ester. The reaction conditions are carefully controlled to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,6-Naphthalenedicarboxylic acid, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products
Oxidation: 1,6-Naphthalenedicarboxylic acid.
Reduction: 1,6-Naphthalenedimethanol.
Substitution: 1,6-Dibromo- or 1,6-dinitronaphthalene, depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1,6-Naphthalenedicarboxylic acid, dimethyl ester has several scientific research applications:
Chemistry: It is used as a monomer in the synthesis of high-performance polymers such as polyethylene naphthalate (PEN), which has superior thermal and mechanical properties compared to polyethylene terephthalate (PET).
Biology: It is used in the study of enzyme-catalyzed ester hydrolysis reactions.
Medicine: Research into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of resins, coatings, and adhesives due to its excellent chemical resistance and mechanical strength.
Mecanismo De Acción
The mechanism of action of 1,6-naphthalenedicarboxylic acid, dimethyl ester in various applications involves its ability to undergo ester hydrolysis, oxidation, and reduction reactions. In polymer synthesis, the ester groups react with diols to form polyesters through a condensation reaction. The aromatic ring provides rigidity and stability to the resulting polymers, enhancing their performance characteristics.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Naphthalenedicarboxylic acid, dimethyl ester: Another isomer with ester groups at the 2 and 6 positions.
1,4-Naphthalenedicarboxylic acid, dimethyl ester: Ester groups at the 1 and 4 positions.
1,5-Naphthalenedicarboxylic acid, dimethyl ester: Ester groups at the 1 and 5 positions.
Uniqueness
1,6-Naphthalenedicarboxylic acid, dimethyl ester is unique due to the specific positioning of the ester groups, which influences its reactivity and the properties of the polymers it forms. The 1 and 6 positions on the naphthalene ring provide a distinct spatial arrangement that affects the polymer’s crystallinity, thermal stability, and mechanical strength.
Propiedades
Número CAS |
16144-94-8 |
|---|---|
Fórmula molecular |
C14H12O4 |
Peso molecular |
244.24 g/mol |
Nombre IUPAC |
dimethyl naphthalene-1,6-dicarboxylate |
InChI |
InChI=1S/C14H12O4/c1-17-13(15)10-6-7-11-9(8-10)4-3-5-12(11)14(16)18-2/h3-8H,1-2H3 |
Clave InChI |
JZZYEPMPRIJICF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(C=C1)C(=CC=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


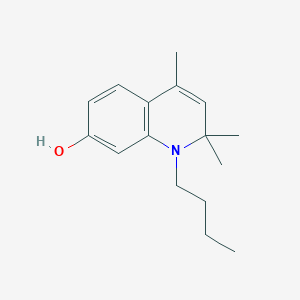

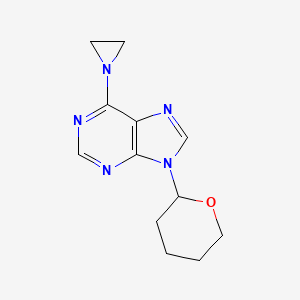



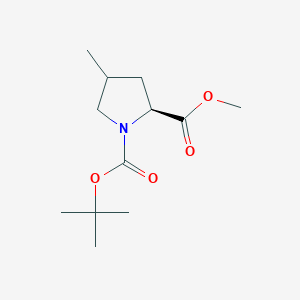


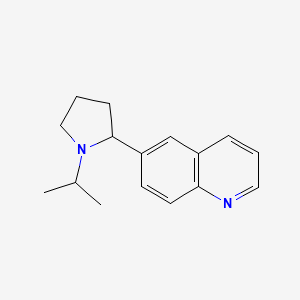

![4,7-Dimethoxyfuro[2,3-b]quinolin-8-ol](/img/structure/B11868982.png)
![N-(3-chlorophenyl)-1H-Pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B11868984.png)
